Methylnaphthobenzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
67526-85-6 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-methylnaphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-18-15-9-8-13-7-6-12-4-2-3-5-14(12)17(13)16(11)15/h2-10H,1H3 |
InChI Key |
UHSBBMHBNJJZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methylnaphthobenzothiophene and Its Derivatives
Established Synthetic Pathways for Methylnaphthobenzothiophene
Photocyclization Approaches
A well-established method for the synthesis of polycyclic aromatic compounds is photocyclization, particularly the Mallory reaction. This approach can be adapted to synthesize the naphthobenzothiophene core. The general mechanism involves the ultraviolet irradiation of a stilbene-like precursor, which in this case would be a styrylnaphthothiophene.
The synthesis of the naphthobenzothiophene skeleton via photocyclization can be conceptualized through the irradiation of a methyl-substituted styrylnaphthothiophene. nih.gov The reaction proceeds through a series of steps:
Photoisomerization : Upon exposure to UV light, the more stable trans-isomer of the styryl precursor undergoes isomerization to the cis-isomer.
Electrocyclization : The cis-isomer then undergoes a 6π-electrocyclization to form a dihydronaphthobenzothiophene intermediate.
Oxidation : In the presence of an oxidizing agent, such as iodine or air, the dihydronaphthobenzothiophene intermediate is aromatized to yield the final this compound product. researchgate.net
The position of the methyl group on the final product is determined by its location on the initial styryl or naphthyl moiety. This method is advantageous for its ability to form the complex polycyclic system in a single key step. However, the regioselectivity of the cyclization can sometimes be a challenge, potentially leading to a mixture of isomers.
Derivation from Complex Mixtures (e.g., Coal Tar, Petroleum)
This compound and its isomers are components of complex hydrocarbon mixtures such as coal tar and crude oil. These fossil fuels are rich sources of polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues. The isolation and identification of specific this compound isomers from these matrices present a significant analytical challenge due to the vast number of structurally similar compounds.
Studies have successfully identified various alkylated benzothiophenes in crude oil distillates. cdc.gov The process of isolating these compounds typically involves:
Fractional Distillation : Crude oil or coal tar is first fractionated based on boiling points to enrich the concentration of compounds within a specific molecular weight range.
Chromatographic Separation : The resulting fractions are then subjected to various chromatographic techniques, such as gas chromatography (GC) or liquid chromatography (LC), to separate individual components.
Spectroscopic Identification : The structure of the isolated compounds is then elucidated using spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While direct isolation from natural sources is a viable route to obtain this compound, it is often a complex and low-yielding process, making it more suitable for analytical and research purposes rather than large-scale synthesis.
Novel Synthetic Strategies for Functionalized this compound Analogues
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of complex aromatic and heteroaromatic systems, including benzothiophene (B83047) and dibenzothiophene (B1670422) derivatives. nih.govnih.govrsc.org These methodologies can be extended to the synthesis of functionalized methylnaphthobenzothiophenes.
A plausible strategy involves the coupling of appropriately substituted naphthyl and thiophene (B33073) precursors. For instance, a Suzuki coupling reaction could be employed to couple a methyl-substituted naphthyl boronic acid with a halogenated benzothiophene, followed by an intramolecular cyclization to form the naphthobenzothiophene core.
| Reaction Type | Catalyst | Reactants | Description |
| Suzuki Coupling | Palladium(0) complexes | Organoboron compounds and organic halides | Forms a C-C bond between two aromatic rings. |
| Heck Coupling | Palladium(0) complexes | Alkenes and organic halides | Forms a C-C bond between an alkene and an aromatic ring. |
| Buchwald-Hartwig Amination | Palladium(0) complexes | Amines and organic halides | Forms a C-N bond. |
| Sonogashira Coupling | Palladium(0) and Copper(I) complexes | Terminal alkynes and organic halides | Forms a C-C bond between an alkyne and an aromatic ring. |
These reactions offer the advantage of high functional group tolerance, allowing for the synthesis of a wide variety of substituted this compound analogues. conicet.gov.arsemanticscholar.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.gov
Heterocyclic Ring Formation Methodologies
The construction of the thiophene ring fused to the naphthalene (B1677914) system is a key step in the synthesis of this compound. Various heterocyclic ring formation methodologies can be employed to achieve this. One such approach is the intramolecular cyclization of a suitably functionalized precursor.
For example, a biaryl thioether can undergo an intramolecular ring-closing reaction to form a dibenzothiophene sulfonium (B1226848) salt, which can then be converted to the neutral dibenzothiophene. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a methyl-substituted naphthyl phenyl thioether.
Another approach involves the construction of the thiophene ring from acyclic precursors. This can be achieved through reactions that form carbon-sulfur bonds, followed by cyclization. researchgate.net For instance, a Gewald reaction could potentially be adapted to construct a substituted thiophene ring onto a naphthalene scaffold.
Ring-closing metathesis (RCM) is another powerful tool for the formation of cyclic structures, although it is more commonly used for the synthesis of unsaturated rings. organic-chemistry.orgunimi.it With the development of new catalysts, the scope of RCM has expanded to include the synthesis of various heterocyclic systems.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound and its derivatives to reduce waste, minimize energy consumption, and use less hazardous substances.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netscilit.comsphinxsai.com The application of microwave heating to the synthesis of sulfur-containing heterocycles has been well-documented. chemijournal.com For the synthesis of this compound, microwave-assisted cross-coupling reactions or cyclization steps could significantly enhance the efficiency of the process. epslibrary.at
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention | Designing syntheses with fewer steps and higher yields. | Reduced waste generation. |
| Atom Economy | Utilizing reactions that incorporate most of the starting materials into the final product. | Increased efficiency and less waste. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. | Improved safety for chemists and the environment. |
| Design for Energy Efficiency | Employing microwave irradiation or conducting reactions at ambient temperature. | Reduced energy consumption. |
| Use of Renewable Feedstocks | Investigating the derivation of starting materials from biomass. | Reduced reliance on fossil fuels. |
| Catalysis | Using catalytic reagents instead of stoichiometric ones. | Reduced waste and increased reaction efficiency. |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Mechanistic Studies of this compound Formation Reactions
Detailed mechanistic studies, including the identification of reaction pathways, transition states, and the influence of catalysts or reaction conditions specifically for the formation of this compound, have not been reported.
Reaction Kinetics and Intermediates
Quantitative data on the reaction rates, orders of reaction, and activation energies for the synthesis of this compound are not available. Furthermore, the specific intermediates that would be formed during its synthesis have not been isolated or characterized.
Stereochemical Considerations in Synthesis
Due to the planar, aromatic nature of the core naphthobenzothiophene structure, stereochemical considerations are not typically a primary focus unless chiral centers are introduced in substituents or through specific, complex three-dimensional arrangements. There is no literature available discussing the stereoselective synthesis of this compound derivatives.
Scale-Up Considerations and Industrial Synthesis Relevance
There is no information available regarding the transition of any synthetic route for this compound from laboratory scale to pilot plant or industrial scale production. The potential industrial relevance of this specific compound has not been established in the public domain.
Advanced Spectroscopic and Structural Characterization of Methylnaphthobenzothiophene Systems
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, offering a unique "fingerprint" that is characteristic of its structure.
The IR spectrum of a methylnaphthobenzothiophene isomer would be characterized by several key regions. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the methyl C-H bonds typically occur in the 2960-2920 cm⁻¹ and 2870-2850 cm⁻¹ regions, respectively.
The C=C stretching vibrations of the aromatic rings will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern of the aromatic system. The in-plane and out-of-plane C-H bending vibrations are also highly informative. The out-of-plane bending modes, found in the 900-650 cm⁻¹ region, are particularly sensitive to the substitution pattern of the aromatic rings and can help in distinguishing between different isomers.
While a specific experimental IR spectrum for this compound is not widely available, the spectrum of the parent compound, benzo[b]naphtho[2,1-d]thiophene, provides a foundational understanding of the expected vibrational modes. nist.gov
Table 1: Characteristic Infrared Absorption Bands for this compound Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Methyl C-H Asymmetric Stretch | ~2960 | Medium |
| Methyl C-H Symmetric Stretch | ~2870 | Weak |
| Aromatic C=C Stretch | 1650-1450 | Medium to Strong |
| Methyl C-H Asymmetric Bend | ~1460 | Medium |
| Methyl C-H Symmetric Bend | ~1375 | Medium |
| In-plane C-H Bend | 1300-1000 | Medium to Weak |
| C-S Stretch | 800-600 | Weak |
Note: The exact positions and intensities of the bands will vary depending on the specific isomer of this compound.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the aromatic ring stretching vibrations are expected to be particularly strong in the Raman spectrum, appearing in the 1600-1300 cm⁻¹ region. The C-S stretching vibration, which is often weak in the IR spectrum, may also be more readily observed in the Raman spectrum. The symmetric vibrations of the molecule are generally more intense in Raman scattering.
Due to the lack of specific experimental Raman data for this compound, theoretical calculations based on density functional theory (DFT) can provide valuable predictions of the Raman active modes. iosrjournals.orgnih.gov
Table 2: Predicted Raman Active Modes for a this compound Isomer
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3080-3050 | Medium |
| Aromatic Ring Breathing | ~1610 | Strong |
| Aromatic Ring Stretch | ~1580 | Strong |
| Aromatic Ring Stretch | ~1450 | Medium |
| Aromatic Ring Stretch | ~1380 | Strong |
| In-plane C-H Bend | 1250-1100 | Weak |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of methylnaphthobenzothiophenes, providing two critical pieces of information: the molecular mass of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org This molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.orgwhitman.edu The pattern of these fragments is predictable and reproducible for a given molecular structure, aiding in its identification. whitman.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of ions with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental composition of a molecule. For methylnaphthobenzothiophenes, HRMS can distinguish between isomers and other co-eluting compounds that may have the same nominal mass but different elemental formulas. This capability is crucial in the analysis of complex mixtures where isobaric interference is common.
Interactive Table: Example HRMS Data for a Benzothiophene (B83047) Derivative
| Parameter | Value | Significance |
|---|---|---|
| Elemental Formula | C₁₁H₉BrOS | Proposed molecular formula based on synthesis. |
| Calculated Exact Mass | 269.9537 | The theoretical mass calculated for the [M+H]⁺ ion of the proposed formula. researchgate.net |
| Measured Exact Mass (HRMS) | 269.9587 | The actual mass of the [M+H]⁺ ion as measured by the HRMS instrument. researchgate.net |
| Mass Error | 5.0 ppm | The small difference between the calculated and measured mass confirms the assigned elemental formula with high confidence. |
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography-mass spectrometry (GC/MS) is the most widely used technique for the analysis of methylnaphthobenzothiophenes and other polycyclic aromatic sulfur heterocycles (PASHs), especially in geochemical and environmental samples like crude oil. researchgate.netnih.govcup.edu.cnuu.nl In this hyphenated technique, the gas chromatograph first separates the complex mixture into its individual components based on their boiling points and interaction with the GC column. nih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
The identification of specific this compound isomers in crude oil is typically achieved by comparing their GC retention times and mass spectra with those of authentic standards or with published retention indices. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.
The fragmentation of aromatic compounds in MS is often characterized by a very stable molecular ion (M⁺·), which is frequently the tallest peak in the spectrum (the base peak). libretexts.org A common fragment results from the loss of a methyl group (an M-15 peak), which is a key indicator for methyl-substituted aromatics. youtube.com
Interactive Table: Common GC/MS Fragment Ions for Aromatic Hydrocarbons
| Ion Type | m/z Value | Description |
|---|---|---|
| Molecular Ion (M⁺·) | Molecular Weight | Represents the intact molecule that has lost one electron. Typically a strong signal for aromatic systems. libretexts.org |
| [M-1]⁺ | M - 1 | Loss of a single hydrogen atom. |
| [M-15]⁺ | M - 15 | Loss of a methyl radical (·CH₃). A characteristic peak for methyl-substituted compounds. youtube.com |
| [M-29]⁺ | M - 29 | Loss of an ethyl radical (·C₂H₅). Relevant for ethyl-substituted isomers. |
Liquid Chromatography-Mass Spectrometry (LC/MS) Applications
While GC/MS is dominant for the analysis of volatile and thermally stable PASHs, Liquid Chromatography-Mass Spectrometry (LC/MS) offers advantages for compounds that are less suitable for GC analysis. sciex.com This includes higher molecular weight PASHs, more polar derivatives (such as hydroxylated metabolites), or thermally labile compounds. nih.gov
The combination of LC with tandem mass spectrometry (LC/MS/MS) provides exceptional selectivity and sensitivity. nih.gov In LC/MS/MS, a specific precursor ion from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This process, known as selected reaction monitoring (SRM), can detect and quantify target analytes at very low levels even in highly complex matrices. sciex.com Advanced ionization techniques, such as atmospheric pressure photoionization (APPI), can enhance the ionization efficiency for nonpolar polycyclic aromatic compounds, making LC/MS a viable alternative to GC/MS for certain applications. thermofisher.com
X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
For a definitive structural proof of a specific this compound isomer, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique requires a pure, high-quality single crystal of the compound, which can be grown by methods such as slow evaporation from a solution. mdpi.com The crystal is mounted in a diffractometer and irradiated with a focused beam of X-rays. mdpi.com
The resulting diffraction data allows for the complete determination of the solid-state structure, providing unambiguous confirmation of the methyl group's position on the naphthobenzothiophene framework and revealing how the molecules pack together in the crystal lattice. researchgate.netresearchgate.net This information is invaluable for understanding structure-property relationships and for validating the structures determined by spectroscopic methods. mdpi.com
Interactive Table: Illustrative Data from a Single-Crystal X-ray Analysis of a Thiophene (B33073) Derivative
| Parameter | Description | Example Data |
|---|---|---|
| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. | P2₁/n |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | a=5.6 Å, b=12.8 Å, c=7.2 Å, β=93.0° |
| Bond Lengths | The precise distances between bonded atoms. | e.g., C-S bond: ~1.72 Å |
| Bond Angles | The precise angles formed by three connected atoms. | e.g., C-S-C angle: ~92° |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Defines the planarity of the aromatic system. |
Note: Example data is illustrative for a related heterocyclic compound to demonstrate the type of information obtained. mdpi.com
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the investigation of polymorphism in solid-state materials, including complex organic molecules like this compound systems. Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, such as solubility, melting point, stability, and bioavailability, which are of paramount importance in the pharmaceutical and materials science industries.
The principle of PXRD in polymorphism studies lies in the unique diffraction pattern generated by each crystalline form. When a powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes. The angles and intensities of the diffracted X-rays are dependent on the specific arrangement of atoms within the crystal. Consequently, each polymorph of a substance will produce a characteristic PXRD pattern, which serves as a fingerprint for that specific crystalline form.
In the context of this compound systems, PXRD can be employed to:
Identify and differentiate between various polymorphic forms of a specific this compound isomer.
Monitor phase transformations between polymorphs that may be induced by changes in temperature, pressure, or during manufacturing processes.
Determine the crystalline purity of a sample by detecting the presence of minor amounts of other polymorphic forms.
Elucidate the crystal structure of novel polymorphs, often in conjunction with other analytical techniques.
While comprehensive polymorphism studies on a wide range of this compound isomers are not extensively documented in publicly available literature, the structural characterization of related compounds provides insight into the methodologies used. For instance, the crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene has been determined, providing precise information about its solid-state conformation and intermolecular interactions. researchgate.net Such structural data is the foundational step for any polymorphism investigation. A hypothetical polymorphism study of a this compound isomer would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would indicate the existence of multiple polymorphs.
Hypothetical PXRD Data for Two Polymorphs of a this compound Isomer
| Diffraction Angle (2θ) | Form A (Intensity) | Form B (Intensity) |
| 8.5° | High | Medium |
| 10.2° | Medium | Absent |
| 12.7° | Low | High |
| 15.1° | Medium | Medium |
| 18.9° | High | Low |
| 21.5° | Low | High |
Electronic Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule, providing valuable information about its electronic structure and photophysical properties. For this compound systems, these techniques are instrumental in understanding their light-absorbing and emitting characteristics, which are crucial for potential applications in optoelectronic devices.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides insights into the electronic structure of the molecule.
For aromatic systems like methylnaphthobenzothiophenes, the UV-Vis absorption spectra are characterized by one or more intense absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the extent of the π-conjugated system and the nature and position of substituents. The fusion of naphthalene (B1677914) and benzothiophene rings creates an extended π-system, and the addition of a methyl group can induce a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its position, due to its electron-donating inductive effect.
Based on studies of related benzodithiophene and substituted thiophene derivatives, the UV-Vis absorption spectra of methylnaphthobenzothiophenes are expected to exhibit strong absorption in the UV-A and near-visible regions. researchgate.netbiointerfaceresearch.com
Representative UV-Vis Absorption Data for Thiophene-Based Chromophores
| Compound | Solvent | λmax (nm) | Reference |
| 2,7-bis-(thiophen-2-yl)-benzo[1,2-b:6,5-b']dithiophene-4,5-dione | Dichloromethane | 348 | researchgate.net |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Methanol | 486 | biointerfaceresearch.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | Methanol | 502 | biointerfaceresearch.com |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is a powerful technique for studying the emissive properties of molecules. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. The emitted light is typically of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
The photoluminescence properties of methylnaphthobenzothiophenes are highly dependent on their molecular structure, including the specific isomer and the position of the methyl group. These structural features influence the energies of the excited states and the efficiency of radiative versus non-radiative decay pathways. For many thiophene-containing compounds, fluorescence is a prominent de-excitation pathway.
Studies on substituted thiophene derivatives have shown that their emission characteristics can be tuned by modifying the molecular structure. For example, some benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivatives exhibit effective emission in the crystalline state. researchgate.net
Representative Photoluminescence Data for Emissive Thiophene Derivatives
| Compound | State | λem (nm) | Quantum Yield (%) | Reference |
| Ethylene glycol protected BDTD-6 | Crystalline | 375 | 14 | researchgate.net |
| DTE-TPE-O | THF/Water (95% water) | ~530 | - |
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy is a suite of techniques used to study the dynamics of excited states on very short timescales, typically from femtoseconds to nanoseconds. These methods, such as transient absorption spectroscopy, provide crucial information about the lifetimes of excited states and the pathways of their decay, including internal conversion, intersystem crossing, and fluorescence.
For this compound systems, understanding the excited-state dynamics is essential for predicting their photostability and suitability for various applications. Studies on structurally similar dibenzothiophene (B1670422) derivatives have provided significant insights into these processes. scispace.comnih.govchemrxiv.org
Upon photoexcitation, these molecules are promoted to an excited singlet state (S1). From the S1 state, several relaxation pathways are possible:
Fluorescence: Radiative decay back to the ground state (S0).
Internal Conversion: Non-radiative decay to a lower-energy singlet state or the ground state.
Intersystem Crossing: A spin-forbidden transition to an excited triplet state (T1).
For methylated dibenzothiophene derivatives, it has been shown that excitation populates the S1 state, which then undergoes efficient intersystem crossing to the triplet state with high triplet yields (ca. 98%). scispace.comnih.govchemrxiv.org The lifetimes of the S1 state are typically in the picosecond range.
Excited-State Dynamics Data for Dibenzothiophene Derivatives
| Compound | Solvent | S1 Lifetime (ps) | Intersystem Crossing Lifetime (ps) | Triplet Yield (%) | Reference |
| Dibenzothiophene (DBT) | Cyclohexane (B81311) | ~13 | 820 ± 50 | ~98 | scispace.comnih.gov |
| 4-Methyldibenzothiophene (B47821) (4MDBT) | Cyclohexane | ~13 | 900 ± 30 | ~98 | scispace.comnih.gov |
| 4,6-Dimethyldibenzothiophene (46DMDBT) | Cyclohexane | ~13 | - | ~98 | scispace.comnih.gov |
These findings suggest that this compound systems are also likely to exhibit efficient intersystem crossing to the triplet state, a property that could be relevant for applications in areas such as photodynamic therapy or as sensitizers in photochemical reactions.
Theoretical and Computational Chemistry Studies of Methylnaphthobenzothiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, grounded in the principles of quantum mechanics, allow for the prediction of molecular properties and have been instrumental in characterizing methylnaphthobenzothiophene and its derivatives.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.
In the context of molecules analogous to this compound, such as benzothiophene (B83047) and its derivatives, DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For instance, studies on thiophene (B33073) sulfonamide derivatives have utilized DFT to compute geometric parameters, chemical hardness, and electronic chemical potential. mdpi.com The B3LYP functional is a commonly used hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often paired with basis sets like 6-31G(d,p) to provide reliable results for organic molecules. nih.gov
For this compound, DFT calculations would be crucial in understanding how the methyl group substitution influences the electronic distribution and reactivity of the parent naphthobenzothiophene system. The calculated properties can be correlated with experimental data, where available, to validate the computational model. For example, DFT has been used to study the competitive adsorption and reaction mechanisms of benzothiophene on catalyst surfaces, providing insights into its role in hydrodesulfurization processes. researchgate.net Similar approaches could elucidate the reactivity of this compound in various chemical environments.
A representative application of DFT is the calculation of various molecular properties that provide insight into the molecule's stability and reactivity. The following table illustrates typical parameters that can be calculated for a molecule like this compound using DFT.
| Property | Description | Typical Calculated Value Range for Similar Molecules |
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies depending on the molecule and level of theory. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 0 - 5 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | 7 - 9 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 - 2 eV |
Note: The values presented are illustrative and based on studies of related thiophene derivatives. Specific values for this compound would require dedicated calculations.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Configuration Interaction), aim for high accuracy but are computationally more demanding than DFT.
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio and DFT methods, allowing for the study of very large molecular systems. wikipedia.orgmdpi.com Common semi-empirical methods include AM1, PM3, and the MNDO family. wikipedia.orgmdpi.com
These methods are particularly useful for preliminary conformational analysis and for studying the electronic properties of large molecules where higher-level methods would be computationally prohibitive. For instance, semi-empirical methods have been used to investigate the photochemical isomerization of thiophenes, providing qualitative explanations of reaction pathways. researchgate.net In the study of new styryl-thiophene and naphtho-thiophene benzylamines, semi-empirical methods were employed alongside DFT to examine their electronic structure and photoreactivity. nih.gov While their accuracy can be lower than that of DFT or ab initio methods, they provide a valuable tool for initial explorations of the potential energy surface and for qualitative insights into the electronic structure of molecules like this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule.
For a molecule like this compound, which may have some degree of flexibility, particularly with respect to the methyl group rotation, MD simulations can be employed to explore its conformational landscape. Studies on benzothiophene derivatives have utilized MD simulations to understand the stability of protein-ligand complexes, which is crucial for drug design. nih.govnih.gov These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and how these interactions influence its conformation. nih.govnih.gov The results from MD simulations can complement the static picture provided by quantum chemical calculations by offering insights into the dynamic behavior of the molecule at finite temperatures.
Prediction and Analysis of Electronic Structure
The electronic structure of a molecule dictates its chemical and physical properties. Computational methods are essential for predicting and analyzing the electronic structure of complex molecules like this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
For thiophene and its derivatives, HOMO-LUMO analysis has been extensively used to understand their electronic transitions and reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov The introduction of a methyl group to the naphthobenzothiophene core is expected to influence the energies of the frontier orbitals. Typically, an electron-donating group like methyl would raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.
The following table summarizes the significance of HOMO and LUMO in understanding the properties of a molecule like this compound.
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating character of the molecule. Higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Indicates the electron-accepting character of the molecule. Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. It is also related to the energy of the lowest electronic transition. |
Computational studies on related benzothiophene derivatives have shown HOMO-LUMO gaps in the range of 3.22 eV to 3.59 eV, indicating varying degrees of molecular stability and reactivity potential. nih.gov A detailed HOMO-LUMO analysis of this compound would provide valuable information for its potential applications in materials science and medicinal chemistry.
Charge Transfer (CT) Characteristics
The investigation of charge transfer characteristics in molecules like this compound is crucial for understanding their potential in electronic applications. Typically, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate these properties. These studies would involve analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The spatial distribution and energy levels of HOMO and LUMO are fundamental in determining the electron-donating and electron-accepting capabilities of a molecule. Charge transfer properties are often evaluated by calculating parameters such as ionization potential, electron affinity, and reorganization energy. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge transfer between different parts of the molecule.
In the absence of specific studies on this compound, a hypothetical data table illustrating the kind of results that would be generated from such a computational study is presented below.
Table 1: Hypothetical Charge Transfer Characteristics of this compound
| Parameter | Calculated Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 3.7 | eV |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 1.8 | eV |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Computational Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict the electronic absorption and emission spectra of organic molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be predicted.
These calculations would reveal the wavelengths of maximum absorption (λ_max) and emission, as well as the nature of the electronic transitions involved (e.g., π-π* or n-π*). Solvatochromic effects, the change in spectral properties with solvent polarity, can also be modeled using implicit or explicit solvent models.
The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is typically performed using DFT calculations. By computing the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities.
These simulated spectra are instrumental in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds within the this compound molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Unit |
| Maximum Absorption Wavelength (λ_max) | 350 | nm |
| Maximum Emission Wavelength | 420 | nm |
| Major IR Absorption Peak 1 | 3050 | cm⁻¹ |
| Major IR Absorption Peak 2 | 1600 | cm⁻¹ |
| Major IR Absorption Peak 3 | 1450 | cm⁻¹ |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
Structure-Property Relationships Derived from Computational Models
A primary goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For this compound, this would involve systematically modifying its chemical structure (e.g., changing the position of the methyl group) and calculating the resulting changes in its electronic and spectroscopic properties.
Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate specific structural descriptors with properties of interest. These models are valuable for designing new molecules with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Research on Electronic and Photophysical Properties of Methylnaphthobenzothiophene
Photoluminescence and Fluorescence Properties
Upon absorption of photons, methylnaphthobenzothiophene molecules can relax to the ground state through the emission of light, a process known as fluorescence. The characteristics of this emission, including its wavelength, intensity (quantum yield), and sensitivity to the molecular environment, are key photophysical parameters.
Emission Wavelengths and Quantum Yields
The fluorescence emission of this compound and its derivatives is a key characteristic. While specific data for this compound is scarce, studies on closely related compounds offer valuable insights. For example, benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) sulfoxides, which are derivatives, exhibit tunable fluorescence emission. researchgate.net These compounds have shown strong solvatofluorochromism, with emission maxima shifting to longer wavelengths as solvent polarity increases. researchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For some BNT sulfoxide (B87167) derivatives, quantum yields in solution have been observed to decline significantly with increasing solvent polarity, for instance, from 77% to 2%. researchgate.net In the solid state, these compounds can exhibit highly efficient luminescence with quantum yields up to 42%. researchgate.net Research on other thiophene-based systems has also reported quantum yields that are sensitive to the molecular structure and environment.
Table 1: Illustrative Photophysical Data for Related Thiophene (B33073) Derivatives
| Compound Family | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Dibenzothiophene (B1670422) Derivatives | Cyclohexane (B81311) | - | - | 0.012 - 0.016 |
| Thiophene-based D-π-A Systems | Cyclohexane | 361 | 407 | High in nonpolar solvents |
Note: This table is illustrative and based on data for related compounds, not specifically this compound.
Influence of Substituents on Photophysical Behavior
The introduction of substituents, such as a methyl group, onto the naphthobenzothiophene core can significantly influence its photophysical properties. The position of the methyl group can affect the electronic distribution in both the ground and excited states, leading to shifts in absorption and emission wavelengths and altering the fluorescence quantum yield.
In a study of methylated unsymmetric BODIPY compounds, it was observed that methyl substitution led to a blue shift in both absorption and emission spectra. nih.gov The number of methyl groups, rather than their specific positions, was found to play a more dominant role in influencing the photophysical properties. nih.gov An increase in the number of methyl groups generally led to an increase in the fluorescence quantum yield and the radiative rate constant. nih.gov While these are different molecular systems, they highlight the general principle that methyl substitution is a key tool for tuning photophysical behavior.
Solvent Effects on Photophysical Properties
The surrounding solvent medium can have a profound impact on the photophysical properties of fluorescent molecules, a phenomenon known as solvatochromism. This is particularly true for compounds that exhibit a significant change in dipole moment upon excitation.
For some donor-π-acceptor thiophene derivatives, a large red shift in the fluorescence emission spectra is observed with increasing solvent polarity, indicating a more polar excited state. rsc.org This solvatochromic shift can be used to probe the nature of the excited state and the extent of charge transfer. Studies on naphthoxazole derivatives have also shown that while UV-Vis absorption spectra are often insensitive to solvent polarity, the fluorescence spectra can exhibit a significant solvatochromic effect, leading to large Stokes shifts. nih.gov In some cases, the fluorescence quantum yield is also observed to decrease as the solvent polarity increases. rsc.org
Excited-State Dynamics and Lifetimes
Following photoexcitation, the molecule exists in an excited electronic state for a brief period before returning to the ground state. The processes that occur during this time, collectively known as excited-state dynamics, determine the fate of the excited molecule and its photophysical properties. The fluorescence lifetime (τf) is a measure of the average time the molecule spends in the excited state.
Studies on dibenzothiophene derivatives have shown that upon excitation to the S1 state, relaxation occurs with lifetimes in the range of 4 to 13 picoseconds. scispace.comnih.gov A significant portion of the S1 population can then undergo efficient intersystem crossing (ISC) to the triplet state, with lifetimes for this process ranging from 820 to 900 picoseconds. scispace.comnih.gov
For some methylated BODIPY compounds, long fluorescence lifetimes in the range of 5.89 to 7.40 nanoseconds have been reported. nih.gov It was also noted that hydrogen-bonding solvents could increase both the fluorescence lifetime and quantum yield. nih.gov
Intramolecular Charge Transfer (ICT) Mechanisms
In molecules containing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, a process known as intramolecular charge transfer (ICT). This phenomenon is often associated with a large change in dipole moment upon excitation and is responsible for the pronounced solvatochromism observed in many fluorescent dyes.
The fluorescence of donor-π-acceptor thiophene-based compounds has been shown to originate from an intramolecular charge transfer state. rsc.org The large bathochromic shift in the fluorescence emission spectra relative to the absorption spectra is a key indicator of a higher dipole moment in the excited state compared to the ground state. rsc.org
In naphthoxazole derivatives, a large increase in the excited-state dipole moment, consistent with the formation of an ICT excited state, has been observed. nih.gov The study of ICT is crucial for the design of molecules with specific photophysical properties for applications such as fluorescent probes and sensors.
Thermally Activated Delayed Fluorescence (TADF) Potential
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which enables the reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation, followed by delayed fluorescence.
The potential of a molecule to exhibit TADF is a key area of contemporary research in materials science. For this compound, an investigation into its TADF potential would involve:
Computational Screening: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations would be employed to predict the energies of the S₁ and T₁ states and thus the ΔEST. A small ΔEST (typically < 0.2 eV) is a primary indicator of potential TADF activity. These calculations would also provide insights into the spatial distribution of the HOMO and LUMO, which is crucial for designing efficient TADF emitters.
Experimental Verification: Synthesis of various this compound isomers would be the first step. Subsequent photophysical characterization would involve measuring the fluorescence and phosphorescence spectra, determining the photoluminescence quantum yield (PLQY), and measuring the excited-state lifetimes. The presence of a long-lived delayed fluorescence component in the transient photoluminescence decay would be a direct confirmation of TADF.
While the general principles of TADF are well-established, and many thiophene-containing compounds have been investigated as TADF emitters, there is no specific research available that reports on the TADF properties of this compound. The electronic structure of the naphthobenzothiophene core, modified by the electron-donating methyl group, could potentially lead to the necessary small ΔEST for TADF, but this remains a hypothesis pending dedicated research.
Data Tables
Applications of Methylnaphthobenzothiophene in Advanced Materials
Organic Electronics Applications
The versatility of thiophene-based conjugated materials makes them foundational components in the field of organic electronics. nbinno.com Their tunable electronic properties, achieved through chemical modification, allow for their use in a range of devices. The introduction of a methyl group to the naphthobenzothiophene backbone can enhance solubility and influence the solid-state morphology, which are critical parameters for device performance and fabrication.
Organic Light-Emitting Diodes (OLEDs) are a major application for organic semiconductors. nbinno.comjmaterenvironsci.com Materials based on thiophene (B33073) derivatives are valued for their ability to facilitate efficient charge injection and transport, which are crucial for the brightness and lifespan of OLED devices. nbinno.com The naphthobenzothiophene core, as a π-conjugated system, can be designed to function as an emissive layer or a charge-transport layer material in an OLED stack. The methyl substituent can be strategically placed to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color. Furthermore, derivatives of related compounds, such as thioxanthones, have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to achieve internal quantum efficiencies approaching 100%. lumtec.com.twresearchgate.net The development of methylnaphthobenzothiophene-based materials could follow similar design principles to create highly efficient emitters for next-generation displays and lighting.
Organic Field-Effect Transistors (OFETs) are a cornerstone of organic electronics, and materials derived from fused thiophene rings, such as benzothieno[3,2-b]benzothiophene (BTBT), are known for their exceptional performance. d-nb.infopostech.ac.kr These materials exhibit high charge carrier mobilities due to their ability to form well-ordered crystalline structures that facilitate efficient intermolecular charge hopping. d-nb.infoumons.ac.be
Research into derivatives of the closely related naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] rsc.orgbenzothiophene (B83047) (NBTBT) framework has demonstrated excellent p-type transistor behavior. rsc.org The substitution with alkyl chains influences molecular packing and, consequently, device performance. For instance, vacuum-deposited OFETs based on an NBTBT derivative with decoxy side chains (NBTBT-10) achieved a hole mobility of 0.25 cm² V⁻¹ s⁻¹ with a high on/off ratio after thermal annealing. rsc.org The introduction of fluorine atoms into the structure also significantly impacts performance, achieving a comparable mobility of 0.24 cm² V⁻¹ s⁻¹ at a much lower annealing temperature. rsc.org A methyl group on a naphthobenzothiophene core would similarly influence the molecular arrangement and electronic properties, potentially leading to high-performance semiconductor materials for OFETs.
Table 1: Performance of Representative Naphthobenzothiophene and Benzothienobenzothiophene Derivatives in OFETs
| Compound Family | Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Annealing Temp. (°C) | Reference |
|---|---|---|---|---|---|
| NBTBT | NBTBT-10 | 0.25 | 10⁵–10⁶ | 220 | rsc.org |
| NBTBT | NBTBTF-10 | 0.24 | 10⁶–10⁷ | 140 | rsc.org |
| BTBT | C12-BTBT-C12 | 1.7 × 10⁻² | - | - | d-nb.info |
In the field of organic photovoltaics (OPVs), thiophene-based materials are frequently used to construct the donor-acceptor bulk heterojunction layer that is responsible for converting sunlight into electricity. nbinno.compolyu.edu.hk The design of both polymer donors and small-molecule acceptors often incorporates thiophene units. Methyl-substituted bithiophenes, for example, have been used as terminal units in the design of novel small molecule acceptors for OPVs. rsc.org
Table 2: Photovoltaic Performance of Selected Thiophene-Based Homopolymer Donors
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA·cm⁻²) | FF (%) | Reference |
|---|---|---|---|---|---|---|
| P15 (Asymmetric BDT) | BTP-eC9 | 11.53 | 0.84 | 22.04 | 65.87 | mdpi.com |
| P13 (Asymmetric BDT) | BTP-eC9 | 9.18 | 0.88 | 18.25 | 57.10 | mdpi.com |
The advancement of flexible and printable electronics relies heavily on the development of solution-processable organic semiconductors. mit.edursc.orgnih.gov Attaching alkyl side chains, including methyl groups, to conjugated backbones is a key strategy to improve their solubility in common organic solvents. nbinno.com This enhanced solubility is essential for deposition techniques like spin-coating and inkjet printing, which are used to manufacture large-area and flexible devices. nbinno.comjmaterenvironsci.com
Materials like this compound, being small molecules, can be designed for high solubility, allowing them to be formulated into inks for printing electronic circuits, sensors, and displays on flexible substrates such as plastic or paper. mdpi.com The mechanical properties of the resulting thin films are also crucial for the durability of flexible devices. The molecular design of this compound derivatives can influence the intermolecular interactions, affecting the film's ability to withstand bending and stretching without compromising electrical performance.
Materials Science for Functional Systems
Beyond discrete electronic devices, this compound and its derivatives are relevant to the broader field of materials science, particularly in the creation of functional systems based on conductive organic materials.
This compound is a π-conjugated small molecule, a class of materials that has received significant attention for its well-defined structure, high purity, and reproducible properties. mdpi.com These molecules can act as the active semiconductor layer in various devices. The charge transport properties in these materials are highly dependent on their molecular packing in the solid state. rsc.orgrsc.org The presence and position of a methyl group can sterically influence this packing, thereby controlling the electronic coupling between adjacent molecules and, ultimately, the charge carrier mobility. d-nb.info
Furthermore, functionalized this compound can serve as a monomer for the synthesis of conductive polymers. innovativepolymersgroup.com Polythiophenes are a well-known class of conductive polymers where charge carriers are delocalized along the conjugated polymer backbone. du.ac.irmdpi.com By polymerizing this compound-based monomers, new polymers with tailored properties could be created. The methyl group would affect the polymerization process and the resulting polymer's solubility, morphology, and electronic characteristics, making it suitable for applications ranging from antistatic coatings and transparent electrodes to advanced bioelectronic interfaces. innovativepolymersgroup.commdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Benzothieno[3,2-b]benzothiophene | BTBT |
| Naphtho[2,1-b:3,4-b’]bisthieno[3,2-b] rsc.orgbenzothiophene | NBTBT |
| Benzo[1,2-b;4,5-b’]dithiophene | BDT |
| Thioxanthone | - |
| 2-(2-Ethylhexyl)-3-hexylthiophene | - |
| 2,7-didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene | C12-BTBT-C12 |
| Poly(3,4-ethylenedioxythiophene) | PEDOT |
| Polythiophenes | PTs |
| Polypyrrole | PPy |
Supramolecular Assemblies Involving this compound
Supramolecular chemistry involves the association of two or more chemical species held together by non-covalent intermolecular forces, creating complex, organized entities. nih.gov These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to creating novel materials with tunable properties. nih.gov
Although direct studies on supramolecular assemblies of this compound are not detailed in the available research, the extended π-conjugated system of the naphthobenzothiophene core makes it a candidate for forming ordered assemblies through π-π stacking interactions. In related systems, such as cycloparaphenylenes, aromatic moieties stack in a face-to-face manner, allowing π-π interactions to hold the components together. nih.gov The introduction of a methyl group could influence the packing and electronic properties of these assemblies, potentially leading to materials with specific optical or electronic characteristics. The development of responsive and functional materials, such as sensors and diagnostics, often relies on the combination of polymer structures with supramolecular interactions.
Crystal Engineering and Polymorphism Studies
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph exhibiting different physical properties.
For complex organic molecules like PASHs, crystal engineering is crucial for controlling the solid-state packing, which in turn influences the material's electronic and photophysical properties. Studies on benzothiophene derivatives have shown that even minor changes to the molecular structure can have profound effects on crystal packing and intermolecular interactions. For instance, the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile reveals a planar thiophene ring, with disorder observed in other parts of the molecule, highlighting the complexity of crystal packing in such systems. juniperpublishers.com While specific polymorphism studies on this compound are not available, research on related PASHs is critical for understanding how different isomers and substituted versions pack in the solid state, which is essential for applications in organic electronics. ucf.edu
Role in Catalysis and Sensing
The inherent electronic properties of sulfur-containing aromatic compounds suggest potential roles in catalysis and sensing. The sulfur atom can engage in specific non-covalent interactions, and the aromatic system can be tailored to participate in various catalytic cycles.
Metal-Free Catalysis
Metal-free catalysis is a growing field in organic chemistry, aiming to replace expensive and potentially toxic transition-metal catalysts with more sustainable alternatives. organic-chemistry.org Research has demonstrated that benzothiophene derivatives can be involved in metal-free catalytic processes.
One approach involves the activation of benzothiophenes by oxidizing the sulfur atom to a sulfoxide (B87167). This activation enables the benzothiophene to participate in C-H/C-H coupling reactions with phenols to create C4 arylated products without the need for a metal catalyst. nih.govnih.gov This process is significant because it is compatible with sensitive functional groups, such as halides, that may not tolerate transition metals. nih.govnih.gov Another metal-free method facilitates the synthesis of benzothiophenes from readily available starting materials, avoiding the cost and contamination issues associated with traditional metal catalysts. organic-chemistry.org Covalent organic frameworks (COFs) based on benzothiophene have also been synthesized and used as metal-free electrocatalysts, demonstrating the versatility of this structural motif. rsc.org
Table 1: Examples of Metal-Free Catalysis Involving Benzothiophene Scaffolds
| Reaction Type | Role of Benzothiophene Derivative | Catalyst/Conditions | Reference |
|---|---|---|---|
| C-H Arylation | Activated as S-oxide to couple with phenols | No metal catalyst required | nih.gov, nih.gov |
| Benzothiophene Synthesis | Starting material for cyclization | Potassium sulfide (B99878), no transition metal | organic-chemistry.org |
| Oxygen Reduction Reaction | Building block for COF electrocatalyst | Metal-free covalent organic framework | rsc.org |
Chalcogen Bonding Catalysis
Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic species, interacting with a nucleophile. rsc.org This interaction is increasingly being exploited in organocatalysis. The sulfur atom in a thiophene or benzothiophene ring can participate in chalcogen bonding, particularly when the ring is substituted with electron-withdrawing groups, which enhances the electrophilic nature of the sulfur atom.
This type of catalysis offers advantages such as milder reaction conditions and higher catalyst turnover rates. researchgate.net While still an emerging field, chalcogen bonding has been used to direct asymmetric reactions and stabilize intermediates. rsc.org Quantum-chemical studies have explored the interaction between the sulfur in a thiophene ring and halogens, demonstrating that chalcogen bonding can modulate molecular conformation. nih.gov Although direct application of this compound in chalcogen bonding catalysis has not been reported, its thiophene moiety provides a structural basis for potential use as a chalcogen bond donor in catalytic applications. researchgate.net
Structure Activity Relationship Sar Studies for Methylnaphthobenzothiophene Analogues
Influence of Structural Modifications on Electronic Properties
The electronic properties of aromatic heterocyclic compounds are highly sensitive to structural modifications. Substituents on the aromatic core can alter the distribution of electron density, which in turn affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These orbitals are crucial in determining the compound's reactivity and interaction with other molecules.
In studies of thiophene (B33073) analogues, electronic properties such as the energy of the LUMO (ELUMO) and dipole moment have been shown to play a dominant role in modulating their anti-inflammatory activity. nih.gov For instance, the introduction of electron-withdrawing groups can lower the LUMO energy, potentially enhancing the molecule's ability to accept electrons and interact with biological targets. Similarly, research on biologically active nitrothiophenes has found a correlation between experimental activity against bacteria and calculated properties like HOMO energies and atomic charges at the sulfur atom. researchgate.net
For methyl-substituted dicyanovinyl-quinquethiophenes, an analogue system, the electronic properties are influenced by the substrate they are adsorbed on. mdpi.com The LUMO energy levels are lower on a silver surface compared to a gold surface, indicating stronger molecule-surface interaction. mdpi.com This highlights that the environment can significantly modulate the electronic characteristics of these molecules. The nature and position of substituents can fine-tune these electronic parameters, which is a key strategy in the rational design of new molecules. researchgate.net
| Structural Modification | Observed Effect on Electronic Properties | Potential Consequence | Reference |
|---|---|---|---|
| Addition of Electron-Withdrawing Groups (e.g., Nitro) | Lowers HOMO and LUMO energy levels | Enhanced electron-accepting capability; potential increase in biological activity | researchgate.net |
| Variation of Substituent Position | Alters dipole moment and local atomic charges | Modulation of binding affinity and specificity to molecular targets | nih.gov |
| Interaction with Metal Substrate (e.g., Ag vs. Au) | Shifts in LUMO energy levels due to molecule-surface hybridization | Altered performance in organic electronic devices | mdpi.com |
Correlating Molecular Architecture with Photophysical Behavior
The photophysical properties of methylnaphthobenzothiophene analogues, such as their absorption and fluorescence spectra, are intrinsically linked to their molecular architecture. Modifications to the core structure or the addition of functional groups can significantly alter how the molecule interacts with light.
Studies on donor-π-acceptor (D–π–A) thiophene-based compounds demonstrate this correlation clearly. Modifying the electron-donating group from a methoxy (B1213986) to a more potent dimethylamine (B145610) group leads to a significant enhancement of intramolecular charge transfer. This change manifests as a large red shift (bathochromic shift) in the fluorescence emission spectrum, indicating that light is emitted at a lower energy. For example, one such dimethylamine-substituted analogue exhibited a fluorescence emission maximum shift of 162 nm when the solvent was changed from nonpolar cyclohexane (B81311) to polar DMSO.
The introduction of aryl groups can also enhance fluorescence quantum yields in related heterocyclic systems like benzo[h] nih.govnih.govnaphthyridines. This is attributed to the extension of the π-conjugated system, which facilitates electron delocalization and influences the energy gap between the ground and excited states. The photophysical behavior of these compounds is also highly dependent on their environment, a phenomenon known as solvatochromism, where the polarity of the solvent can dramatically alter the absorption and emission wavelengths.
| Analogue / Modification | Absorption Max (λabs) Shift (Cyclohexane to DMSO) | Emission Max (λem) Shift (Cyclohexane to DMSO) | Key Observation | Reference |
|---|---|---|---|---|
| Methoxy-substituted Thiophene (MOT) | ~10 nm | ~66 nm | Moderate solvatochromic shift. | researchgate.net |
| Dimethylamino-substituted Thiophene (DMAT) | ~18 nm | ~162 nm | Strong solvatochromic shift due to enhanced intramolecular charge transfer. | researchgate.net |
| Introduction of C2 and C5 π-donor aryl groups | Not specified | Not specified | Increased fluorescence quantum yields. | nih.gov |
Mechanistic Basis of Activity (Non-Clinical)
The biological activity of a compound is often predicated on its ability to bind to a specific molecular target, such as a protein or enzyme. SAR studies are crucial for elucidating the key interactions that govern this binding. For analogues of complex heterocycles, specific structural features are often essential for potent and selective target engagement.
For example, in a series of N,N-disubstituted 2-aminobenzothiazoles, the N-propyl imidazole (B134444) moiety was found to be critical for antibacterial activity against Staphylococcus aureus. Its removal resulted in an inactive compound, highlighting its importance in the binding interaction with the molecular target. Similarly, studies on inhibitors of the serine protease urokinase plasminogen activator (uPA) showed that phenyl amide substitutions at a specific position on a 2-naphthamidine scaffold improved binding. Further substitutions on the phenyl ring allowed the molecule to form new interactions with the target, including a salt bridge with an aspartate residue and hydrophobic interactions with other amino acids, leading to inhibitors with affinities as low as 6 nM. These examples underscore the principle that small modifications can lead to significant gains in potency by optimizing interactions within the target's binding site.
Beyond direct target binding, the mechanism of action of a compound can involve the modulation of entire biochemical pathways. Structural modifications can influence how a molecule affects cellular metabolism and signaling cascades.
For instance, some anti-tumor medications exert their effects by rewiring aberrant metabolic pathways within the tumor microenvironment. nih.gov Immune checkpoint inhibitors, a class of cancer therapeutics, have been found to influence metabolic programming by affecting pathways such as aerobic glycolysis and glutaminolysis in T cells. nih.gov Specifically, the interaction of the PD-1 protein with its ligands can prevent this metabolic reprogramming by inhibiting the PI3K–Akt–mTOR pathway. nih.gov In a different context, nematicides with structures related to this compound can cause significant transcriptional changes in key metabolic pathways of target organisms. Exposure to these compounds can lead to the downregulation of enzymes involved in the citric acid (TCA) cycle and β-fatty acid oxidation, disrupting energy production and other essential cellular functions. mdpi.com These findings illustrate that the biological effect of a molecule can be a consequence of complex interactions with cellular metabolic networks.
Computational Approaches to SAR Prediction (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.
For thiophene and benzothiophene (B83047) analogues, QSAR studies have successfully identified key molecular descriptors that correlate with their activity. In a study of thiophene analogues with anti-inflammatory properties, QSAR models revealed the dominant role of electronic parameters, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. nih.gov For a series of benzothiophene derivatives with anticancer activity, QSAR models showed that steric and electrostatic interactions, as well as electro-topological parameters, were primarily responsible for their efficacy. researchgate.net Similarly, QSAR models for benzothiophene derivatives as potential antibiotics demonstrated strong predictive power, with correlation coefficients (R²) as high as 0.793. researchgate.net
These computational studies provide valuable insights that complement experimental work. By identifying the physicochemical properties that are most influential for a desired activity, QSAR helps chemists to prioritize which new analogues to synthesize, making the discovery process more efficient. nih.govnih.gov
Environmental Occurrences and Fate of Methylnaphthobenzothiophene
Natural Occurrence and Sources (e.g., Coal Tar, Petroleum)
Methylnaphthobenzothiophene is not a compound that is commercially produced. Instead, its presence in the environment is linked to the natural composition of fossil fuels and their byproducts. It is a constituent of complex hydrocarbon mixtures found in geologic deposits.
The primary natural sources of this compound are:
Petroleum : Crude oil contains a wide array of organosulfur compounds, with PASHs like benzothiophenes and dibenzothiophenes being significant components. cdnsciencepub.com Methylated derivatives, including this compound, are part of this complex mixture. The specific concentration and isomeric distribution can vary depending on the geographic origin and geological history of the crude oil.
Coal Tar : Coal tar, a byproduct of the carbonization of coal to produce coke or gas, is a rich source of aromatic compounds, including a significant fraction of sulfur-containing heterocycles. wikipedia.org Benzothiophene (B83047) and its derivatives are known to be present in coal tar deposits. wikipedia.org
These materials are the main reservoirs from which this compound can be released into the environment through natural seeps, spills, or the processing and combustion of fossil fuels.
Environmental Distribution and Transport
Once released into the environment, the distribution and transport of this compound are governed by its physicochemical properties, such as its low water solubility and tendency to adsorb to particulate matter. A significant area of research is its interaction with microplastics in aquatic environments.
Microplastics, which are widespread environmental pollutants, can act as carriers for other contaminants. researchgate.net Polycyclic aromatic sulfur heterocycles have been shown to sorb onto the surface of microplastics. researchgate.net This association has important implications for the environmental fate of this compound:
It can facilitate the long-range transport of the compound in marine and freshwater systems.
The ingestion of these contaminated microplastic particles by aquatic organisms provides a potential route for the entry of this compound into the food web. cdnsciencepub.com
The sorption behavior depends on the type of plastic and the specific characteristics of the PASH. researchgate.net This interaction highlights a modern pathway for the distribution of fossil fuel-derived contaminants in the environment.
Degradation Pathways in Environmental Matrices
This compound can be transformed in the environment through various physical and biological processes. These degradation pathways determine its persistence and the nature of any resulting transformation products.
In the presence of sunlight, particularly in aquatic environments, this compound can undergo photodegradation. Photo-oxidation is a key process in the weathering of crude oil spills. nih.gov Studies on the photodegradation of PASHs in crude oil have shown that these compounds can be transformed into more polar products. nih.gov
The process typically involves the interaction of the molecule with sunlight, which can lead to oxidation reactions. For PASHs, this can result in the formation of a variety of photoproducts, including:
Sulfonic acids
Aliphatic and aromatic acids
Alcohols
These transformation products are generally more water-soluble than the parent compound, which affects their subsequent environmental transport and bioavailability. The presence of photosensitizers in the environmental matrix can accelerate the rate of photodegradation. nih.gov
Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. While specific studies on this compound are limited, the biodegradation pathways can be inferred from studies on structurally related compounds like benzothiophene and dibenzothiophene (B1670422). nih.govnih.gov Bacteria and fungi have been identified that can metabolize these sulfur heterocycles. researchgate.netresearchgate.netfrontiersin.org
Several bacterial degradation pathways have been elucidated for dibenzothiophene, which serves as a model compound for PASHs:
The Kodama Pathway : This pathway involves an initial dioxygenase attack on the aromatic ring, leading to a series of intermediates. nih.govethz.ch Key steps include the formation of a cis-dihydrodiol, followed by dehydrogenation and ring cleavage. nih.gov This ultimately results in the formation of water-soluble metabolites. asm.org
Sulfoxidation Pathway : Some bacteria can specifically target the sulfur atom. nih.gov This pathway involves the sequential oxidation of the sulfur to sulfoxide (B87167) and then to sulfone. cdnsciencepub.com In some cases, this can lead to the cleavage of the carbon-sulfur bond, releasing the sulfur as sulfate (B86663) and leaving the carbon structure, which can have fuel value. ethz.ch
The biodegradation of methylated PASHs, such as methylbenzothiophenes, has also been observed. cdnsciencepub.com The presence of the methyl group can influence the rate and pathway of degradation. The table below lists potential metabolites based on known degradation pathways of related compounds.
| Precursor Compound | Degradation Pathway | Potential Metabolites |
| Dibenzothiophene | Kodama Pathway | (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, 1,2-dihydroxydibenzothiophene, 3-hydroxy-2-formylbenzothiophene |
| Benzothiophene | Sulfoxidation | Benzothiophene sulfone |
| Dibenzothiophene | Sulfoxidation (4S Pathway) | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone, 2-hydroxybiphenyl |
These pathways demonstrate the diverse strategies that microorganisms employ to break down these persistent sulfur-containing aromatic compounds.
Analytical Methodologies for Environmental Detection and Monitoring
The accurate detection and quantification of this compound in complex environmental matrices like soil, water, and sediments require sophisticated analytical techniques. Due to the presence of numerous isomers and a complex background of other hydrocarbons, high-resolution separation and sensitive detection methods are essential. cdnsciencepub.com
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstones of analytical methods for PASHs. oup.com
Gas Chromatography (GC) : GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. frontiersin.org
Separation : In GC, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interaction with the stationary phase coating the column. The numerous isomers of this compound can be challenging to separate, often requiring high-resolution columns and optimized temperature programs. cdnsciencepub.com
Detection : Mass spectrometry is the most common detector. It bombards the separated compounds with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for confident identification. frontiersin.org Triple quadrupole GC-MS/MS can provide even greater selectivity, which is beneficial for cutting through chemical background from the sample matrix. frontiersin.org
High-Performance Liquid Chromatography (HPLC) : HPLC is another widely used technique, particularly for compounds that may not be suitable for GC due to high molecular weight or thermal instability. oup.com
Separation : HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. oup.com For PASHs, reversed-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase. oup.com This allows for separation based on the hydrophobicity of the compounds.
Detection : UV-Vis or fluorescence detectors are often used for aromatic compounds. However, for complex environmental samples, coupling HPLC with mass spectrometry (LC-MS) provides higher selectivity and sensitivity. ethz.ch
The table below summarizes typical parameters for these chromatographic techniques.
| Technique | Column Type | Mobile/Carrier Gas | Detector | Key Advantages |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS), MS/MS | High resolution for isomer separation, definitive identification through mass spectra. frontiersin.org |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water mixture | UV-Vis, Fluorescence, MS | Suitable for a wide range of polarities, can be used for preparative separation. ethz.choup.com |
These analytical methods are crucial for monitoring the presence and concentration of this compound in the environment, tracking its fate, and understanding its transformation processes.
Spectroscopic Detection Methods (UV, Fluorescence)
Spectroscopic techniques, particularly ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, are valuable tools for the detection and quantification of methylnaphthobenzothiophenes in environmental samples. These methods are based on the interaction of these molecules with electromagnetic radiation, which is dictated by their specific chemical structure and electronic properties.
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for the detection of many polycyclic aromatic compounds, including PASHs. Upon excitation with UV light, methylnaphthobenzothiophenes can emit light at a longer wavelength (fluorescence), and the resulting emission spectrum is often characteristic of the specific compound. The intensity and wavelength of the emitted light can be used for quantitative and qualitative analysis. The photophysical properties, including fluorescence quantum yields and lifetimes, are influenced by the molecular structure and the surrounding environment.
Detailed research findings on the specific spectroscopic properties of individual this compound isomers are necessary to develop robust analytical methods for their routine monitoring in the environment. The following tables would ideally be populated with such experimental data to aid in their identification and quantification.
Table 1: UV-Vis Absorption Maxima (λmax) of a Representative this compound Isomer in Various Solvents
| Solvent | λmax (nm) |
| Hexane | Data not available |
| Ethanol | Data not available |
| Acetonitrile | Data not available |
| Dichloromethane | Data not available |
Table 2: Fluorescence Emission Properties of a Representative this compound Isomer
| Solvent | Excitation λ (nm) | Emission λ (nm) |
| Hexane | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
Future Directions and Research Gaps in Methylnaphthobenzothiophene Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex heterocyclic systems like methylnaphthobenzothiophene is an area ripe for innovation, with a strong emphasis on green chemistry principles. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign and efficient processes.
Key Research Objectives:
Catalyst Development: A primary goal is the design of novel catalysts, potentially based on earth-abundant metals, to replace expensive and toxic heavy metal catalysts. Research into heterogeneous catalysts is also crucial, as they offer the advantages of easy separation and recyclability, thereby reducing waste and cost.
Alternative Energy Sources: The exploration of microwave-assisted and photochemical synthesis is expected to grow. These methods can lead to significantly reduced reaction times, lower energy consumption, and often, improved product yields and selectivity compared to conventional heating.
Atom Economy: Future synthetic strategies will increasingly prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This includes the development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates, streamlining the process and minimizing solvent use.
Renewable Feedstocks: A long-term objective is the development of synthetic pathways that utilize renewable starting materials, reducing the reliance on petrochemical sources.
| Synthetic Approach | Anticipated Advantages | Research Gaps |
| Novel Metal Catalysis | Higher efficiency, lower environmental impact, cost-effectiveness. | Catalyst stability and reusability; understanding reaction mechanisms. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Scale-up challenges; solvent and substrate scope. |
| Photochemical Synthesis | Mild reaction conditions, unique reactivity. | Quantum yields; control of side reactions. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower cost. | Catalyst compatibility for multiple steps; optimization of complex reaction cascades. |
Advanced Characterization Techniques for In-Operando Studies
A deeper understanding of the structure-property relationships in this compound-based materials is critical for their application in functional devices. In-operando characterization techniques, which allow for the real-time study of materials under operational conditions, represent a significant frontier in this area.
Future research will likely leverage a suite of advanced techniques to probe the dynamic changes in this compound derivatives. For instance, in the context of organic electronics, in-operando grazing-incidence wide-angle X-ray scattering (GIWAXS) can reveal changes in the molecular packing and orientation of thin films under an applied voltage. arxiv.org This provides invaluable insights into how the material's structure at the nanoscale influences its charge transport properties. arxiv.org
Furthermore, the application of spectroscopic techniques such as Raman and infrared spectroscopy in an in-operando setup can track changes in vibrational modes, offering clues about charge distribution and molecular conformation during device operation. nih.gov
| Technique | Information Gained | Future Research Focus |
| In-operando GIWAXS | Real-time changes in crystal structure, molecular packing, and orientation. | Correlating structural dynamics with device performance and degradation. arxiv.org |
| In-operando Spectroscopy (Raman, IR) | Vibrational mode changes, charge carrier localization, molecular conformation. | Developing high-sensitivity probes for thin-film devices; mapping spatial variations. nih.gov |
| Scanning Probe Microscopy (AFM, KPFM) | Surface morphology, electronic potential, and charge trapping sites under bias. | Achieving higher spatial and temporal resolution; correlation with macroscopic device behavior. |
| Electron Microscopy | Nanoscale morphology and compositional changes during operation or degradation. | Minimizing beam-induced damage; developing environmental cells for realistic conditions. nih.gov |
Predictive Modeling and Machine Learning in Material Design
The vast chemical space of possible this compound derivatives makes a purely experimental approach to material discovery inefficient. Predictive modeling and machine learning (ML) are emerging as indispensable tools for accelerating the design of new materials with tailored properties. nih.govarxiv.org
Future efforts in this domain will focus on developing robust ML models that can accurately predict the electronic and optical properties of novel this compound structures. neurips.ccmedium.com This involves creating large, high-quality datasets from computational chemistry methods like density functional theory (DFT) to train these models. The goal is to establish quantitative structure-property relationships (QSPRs) that can guide the synthesis of the most promising candidates for specific applications. nih.gov
Key areas for future research include:
High-Throughput Virtual Screening: Employing ML models to rapidly screen vast virtual libraries of this compound derivatives to identify candidates with desired properties, such as optimal band gaps for photovoltaic applications or high charge carrier mobility for transistors.
Inverse Design: Developing algorithms that, given a set of target properties, can predict the molecular structure of the this compound derivative that would exhibit those properties.
Data Integration: Combining computational data with experimental results to create more accurate and predictive models.
| Modeling Approach | Predicted Properties | Future Challenges |
| Density Functional Theory (DFT) | Electronic structure, absorption spectra, molecular orbital energies. | Accuracy of functionals for excited states; computational cost for large systems. |
| Machine Learning (QSPR) | Bandgap, charge mobility, solubility, stability. | Curation of large and diverse training datasets; model interpretability and generalizability. nih.govarxiv.org |
| Molecular Dynamics (MD) | Morphology of thin films, molecular packing, ion transport. | Force field development for complex heterocycles; simulating long timescales. |
Exploration of Novel Applications in Emerging Technologies
While the application space for methylnaphthobenzothiophenes is still largely unexplored, their structural similarity to other well-studied polycyclic aromatic compounds suggests potential in several areas of emerging technology. Future research will focus on synthesizing functionalized derivatives and evaluating their performance in various devices.
Potential Application Areas:
Organic Electronics: The extended π-conjugated system of methylnaphthobenzothiophenes makes them promising candidates for use as organic semiconductors in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Research will involve tuning the electronic properties through chemical modification to optimize performance for each application.
Sensing: The aromatic core of this compound can be functionalized with specific recognition units to create chemosensors for the detection of ions or small molecules. The interaction with the analyte could induce a change in the fluorescence or absorption properties of the material, enabling detection.
Energy Storage: Thiophene-based polymers have been investigated for use in energy storage devices. It is conceivable that this compound-containing materials could be developed for applications in batteries or supercapacitors.
| Emerging Technology | Potential Role of this compound Derivatives | Research Gaps |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | Synthesis of high-purity, solution-processable materials; understanding charge transport mechanisms. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting layers. | Achieving high quantum efficiency and long-term stability; color tuning through functionalization. |
| Organic Photovoltaics (OPVs) | Donor or acceptor materials in the active layer. | Optimizing energy level alignment; improving morphology and stability of the active layer. |
| Chemical Sensors | Fluorescent or colorimetric probes. | Design of selective binding sites; achieving high sensitivity and fast response times. |
Deeper Understanding of Environmental Transformation Processes
As with any new class of organic compounds, a thorough understanding of their environmental fate and potential transformation pathways is crucial. Methylnaphthobenzothiophenes, as PASHs, are likely to be found in environments contaminated with crude oil and its refined products.
Future research in this area will need to focus on elucidating the mechanisms of both biotic and abiotic degradation. This includes identifying the specific microorganisms and enzymatic pathways involved in the biodegradation of methylnaphthobenzothiophenes. Studies on the photodegradation of these compounds, particularly in aqueous environments, will also be important for assessing their persistence. neurips.cc
A key research gap is the identification of the various transformation products that may be formed during these degradation processes. neurips.cc Understanding the toxicity and persistence of these metabolites is essential for a complete environmental risk assessment.
| Transformation Process | Key Research Questions | Methodologies |
| Biodegradation | Which microorganisms metabolize methylnaphthobenzothiophenes? What are the enzymatic pathways and metabolic products? | Microbial culture studies, metagenomics, metabolite analysis (GC-MS, LC-MS). |
| Photodegradation | What are the rates of photodegradation in water and on surfaces? What are the photoproducts? neurips.cc | Laboratory photoreactor studies, product identification using mass spectrometry. |
| Sorption and Transport | How do methylnaphthobenzothiophenes interact with soil and sediment? What is their potential for leaching into groundwater? | Batch sorption experiments, column transport studies. |
| Bioaccumulation | What is the potential for these compounds to accumulate in aquatic organisms? | Bioaccumulation studies with relevant organisms. |
Q & A
Q. What statistical methods are robust for analyzing dose-dependent effects in this compound toxicity studies?
Q. How can researchers ensure transparency in reporting negative or inconclusive results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
